8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride is a chemical compound denoted by the molecular formula . It belongs to the class of spirocyclic compounds, characterized by a unique spiro structure that incorporates a nitrogen atom within its ring system. The compound is notable for its two fluorine substituents, which contribute to its chemical properties and biological activity. The hydrochloride form indicates the presence of a chloride ion, which is often used to enhance solubility in aqueous environments.
This compound is classified under spirocyclic amines and is synthesized primarily through organic chemistry methods involving difluoroalkylation reactions. It has been studied for various applications in medicinal chemistry and materials science due to its structural uniqueness and potential biological interactions.
The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride typically involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition followed by dearomatizing cyclization, resulting in the formation of the spirocyclic structure. The reaction conditions are optimized for yield and purity, often requiring careful control of temperature and reaction time to achieve the desired product efficiently .
While specific industrial production methods are not extensively documented, principles of large-scale organic synthesis apply. This includes ensuring high-purity starting materials, optimizing reaction conditions for scalability, and implementing effective purification techniques to isolate the final product. Advanced catalytic systems may also be employed to enhance the efficiency of the synthesis process .
The molecular structure of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride features a spirocyclic arrangement with two fluorine atoms attached to the eighth carbon in the ring system. Its structural formula can be represented as follows:
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H
AWPRMDVJKLGPSS-UHFFFAOYSA-N
These identifiers provide a unique way to reference the compound in chemical databases .
The chemical reactivity of 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride allows it to participate in various reactions:
The mechanism of action for 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride primarily involves its interaction with specific molecular targets within biological systems. Its spirocyclic structure allows it to modulate the activity of enzymes and receptors, potentially influencing biochemical pathways related to pain signaling and other physiological processes. The precise molecular targets may vary based on application context but are crucial for understanding its therapeutic potential.
Relevant data indicate that this compound may exhibit toxicity if ingested or improperly handled, necessitating careful laboratory practices during experimentation .
Scientific Uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2